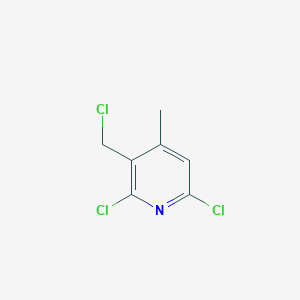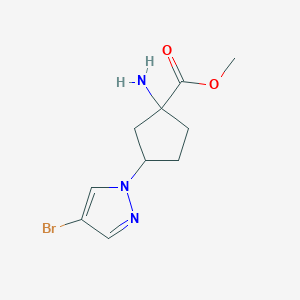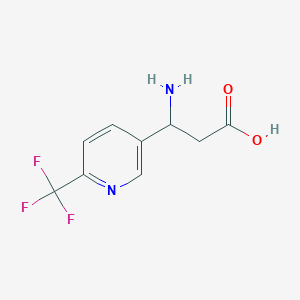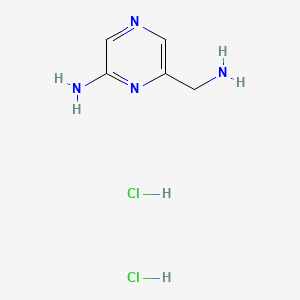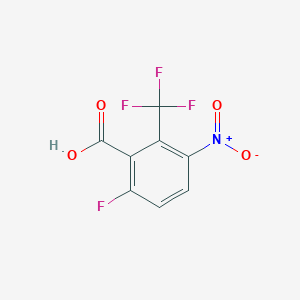
6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is an organic compound that has gained significant attention in recent years due to its potential use in various industries and fields of research. This compound belongs to the benzoic acid family, which is widely used in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products. It is a white to light yellow powder with a molecular formula of C8H3F4NO4 and a molecular weight of 253.1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is synthesized through a multi-step process. The synthesis involves the reaction of 2-nitro-toluene with trifluoroacetaldehyde, followed by the addition of potassium hydroxide, and then nitration and oxidation. The resulting compound is then purified by recrystallization to obtain this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Fluoro-3-amino-2-trifluoromethyl-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: It can be used as a building block in the synthesis of new pharmaceuticals, particularly those targeting bacterial and fungal infections due to its antibacterial and antifungal properties.
Agrochemicals: The compound can be used in the development of new agrochemicals for crop protection.
Materials Science: It can be used in the development of new materials such as polymers with specific properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial or fungal enzymes, leading to their inhibition and subsequent cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-fluoro-3-trifluoromethyl-benzoic acid: Similar in structure but with a bromine atom instead of a nitro group.
2-Fluoro-3-trifluoromethyl-benzoic acid: Lacks the nitro group, making it less reactive in certain types of reactions.
Uniqueness
6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H3F4NO4 |
|---|---|
Molekulargewicht |
253.11 g/mol |
IUPAC-Name |
6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3F4NO4/c9-3-1-2-4(13(16)17)6(8(10,11)12)5(3)7(14)15/h1-2H,(H,14,15) |
InChI-Schlüssel |
RDNQUAHZRBFOAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




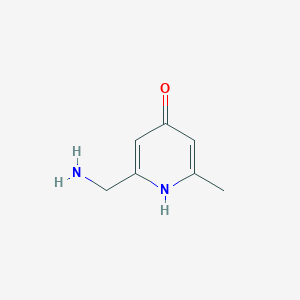

![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)
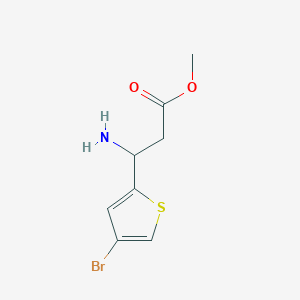

![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)

